(Arg)9 biotin labeled

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

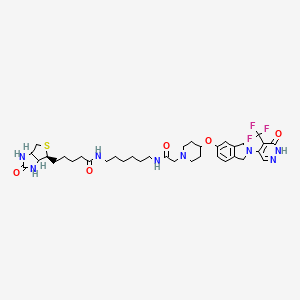

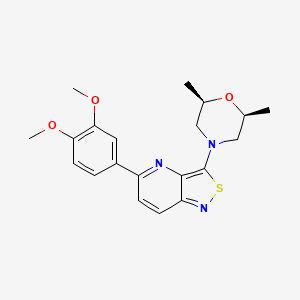

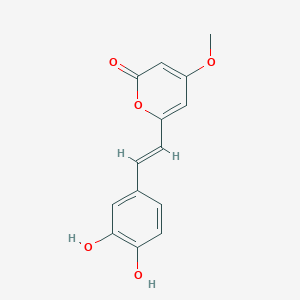

La nonane-arginine biotinylée est un peptide perméable aux cellules utilisé principalement pour la délivrance de médicaments. Cette séquence peptidique est constituée de neuf résidus d'arginine, avec un groupe biotine attaché au groupe amino epsilon de la lysine à l'extrémité N-terminale. Le poids moléculaire de ce composé est de 1762,2 g/mol . La présence de plusieurs résidus d'arginine lui permet de traverser la membrane plasmique des cellules eucaryotes, ce qui en fait un outil efficace pour la délivrance intracellulaire de diverses molécules .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la nonane-arginine biotinylée implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus commence par l'attachement du premier acide aminé à une résine solide, suivi de l'ajout séquentiel d'acides aminés protégés. Le groupe biotine est introduit à l'extrémité N-terminale de la chaîne peptidique. Après l'assemblage de la chaîne peptidique, le peptide est clivé de la résine et déprotégé pour donner le produit final .

Méthodes de production industrielle

La production industrielle de la nonane-arginine biotinylée suit des principes similaires à la synthèse en laboratoire, mais à une échelle plus grande. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la constance. La purification du peptide est généralement réalisée par chromatographie liquide haute performance (HPLC), assurant une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

La nonane-arginine biotinylée peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes guanidinium des résidus d'arginine peuvent être oxydés dans des conditions spécifiques.

Réduction : Les ponts disulfure, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Le groupe biotine peut participer à des réactions de substitution avec l'avidine ou la streptavidine

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le dithiothréitol (DTT), et des partenaires de liaison comme l'avidine ou la streptavidine. Les réactions se produisent généralement dans des conditions douces pour préserver l'intégrité du peptide .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les formes oxydées ou réduites du peptide et les complexes biotine-avidine ou biotine-streptavidine .

Applications de la recherche scientifique

La nonane-arginine biotinylée a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme outil pour étudier les interactions et les modifications des peptides.

Biologie : Facilite la délivrance de biomolécules dans les cellules, contribuant aux études et à l'imagerie cellulaires.

Médecine : Utilisation potentielle dans les systèmes de délivrance ciblée de médicaments, améliorant l'efficacité et la spécificité des thérapeutiques.

Industrie : Employée dans le développement de tests diagnostiques et de biosenseurs .

Mécanisme d'action

Le mécanisme d'action de la nonane-arginine biotinylée implique sa capacité à pénétrer les membranes cellulaires en raison de la présence de multiples résidus d'arginine. Ces résidus interagissent avec les composants chargés négativement de la membrane cellulaire, facilitant l'entrée du peptide dans la cellule. Une fois à l'intérieur, le groupe biotine peut se lier à l'avidine ou à la streptavidine, permettant la délivrance et la localisation ciblées du peptide .

Applications De Recherche Scientifique

(Arg)9 biotin labeled has a wide range of applications in scientific research:

Chemistry: Used as a tool for studying peptide interactions and modifications.

Biology: Facilitates the delivery of biomolecules into cells, aiding in cellular studies and imaging.

Medicine: Potential use in targeted drug delivery systems, improving the efficacy and specificity of therapeutics.

Industry: Employed in the development of diagnostic assays and biosensors .

Mécanisme D'action

The mechanism of action of (Arg)9 biotin labeled involves its ability to penetrate cell membranes due to the presence of multiple arginine residues. These residues interact with the negatively charged components of the cell membrane, facilitating the peptide’s entry into the cell. Once inside, the biotin group can bind to avidin or streptavidin, allowing for targeted delivery and localization of the peptide .

Comparaison Avec Des Composés Similaires

Composés similaires

Octane-arginine biotinylée : Structure similaire mais avec huit résidus d'arginine.

Décane-arginine biotinylée : Contient dix résidus d'arginine.

Peptide Tat : Un autre peptide perméable aux cellules dérivé de la protéine Tat du VIH-1

Unicité

La nonane-arginine biotinylée est unique en raison de son équilibre optimal entre la perméabilité cellulaire et le marquage à la biotine, ce qui la rend très efficace pour la délivrance intracellulaire et les interactions biotine-avidine/streptavidine. Sa séquence et sa structure spécifiques offrent un équilibre entre la stabilité et la fonctionnalité, la distinguant des autres peptides perméables aux cellules .

Propriétés

Formule moléculaire |

C70H136N40O12S |

|---|---|

Poids moléculaire |

1762.2 g/mol |

Nom IUPAC |

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[N-[(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentyl]carbamimidoyl]hexanamide |

InChI |

InChI=1S/C70H136N40O12S/c71-38(15-6-36-99-69(89)109-50(112)26-2-1-5-27-90-49(111)25-4-3-24-48-51-47(37-123-48)108-70(122)110-51)53(114)101-40(17-8-29-92-62(75)76)55(116)103-42(19-10-31-94-64(79)80)57(118)105-44(21-12-33-96-66(83)84)59(120)107-46(23-14-35-98-68(87)88)60(121)106-45(22-13-34-97-67(85)86)58(119)104-43(20-11-32-95-65(81)82)56(117)102-41(18-9-30-93-63(77)78)54(115)100-39(52(72)113)16-7-28-91-61(73)74/h38-48,51H,1-37,71H2,(H2,72,113)(H,90,111)(H,100,115)(H,101,114)(H,102,117)(H,103,116)(H,104,119)(H,105,118)(H,106,121)(H,107,120)(H4,73,74,91)(H4,75,76,92)(H4,77,78,93)(H4,79,80,94)(H4,81,82,95)(H4,83,84,96)(H4,85,86,97)(H4,87,88,98)(H2,108,110,122)(H3,89,99,109,112)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1 |

Clé InChI |

SFEUKFARPQVEGM-PMYSJODMSA-N |

SMILES isomérique |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NC(=N)NCCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N)NC(=O)N2 |

SMILES canonique |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(=N)NCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)NC(=O)N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)

![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)

![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)